

# Zuranolone: A Comprehensive Technical Guide on Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Zuranolone** (brand name ZURZUVAE™) is a novel neuroactive steroid that acts as a positive allosteric modulator of both synaptic and extrasynaptic gamma-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4] Approved for the treatment of postpartum depression (PPD) in adults in the United States, it is the first oral medication in its class, offering a significant advancement in convenience and accessibility.[1][5][6] This technical guide provides an indepth overview of the pharmacokinetics (PK) and oral bioavailability of **Zuranolone**, compiling data from preclinical and clinical studies to serve as a resource for researchers, scientists, and professionals in drug development.

## Pharmacokinetic Profile of Zuranolone

**Zuranolone** was designed to have pharmacokinetic properties suitable for once-daily oral dosing.[3][4][5] Its absorption, distribution, metabolism, and excretion (ADME) characteristics have been evaluated in various studies, including Phase 1 clinical trials in healthy Japanese and White adults, as well as in elderly subjects.[7][8]

### **Absorption and Bioavailability**

Following oral administration, **Zuranolone** reaches peak plasma concentrations (Tmax) in approximately 5 to 6 hours.[2][9] While the absolute bioavailability has not been formally



evaluated, studies in mice have shown a moderately high oral bioavailability of 62%.[5]

Effect of Food: The absorption of **Zuranolone** is significantly influenced by the presence of food. Administration with a meal, particularly one containing fat, enhances its bioavailability.[7] [8][10] A high-fat meal (800-1,000 calories, 50% fat) can increase the maximum concentration (Cmax) by approximately 4.3-fold and the area under the curve (AUC) by about 2-fold compared to fasted conditions.[11] A low-fat meal (400-500 calories, 25% fat) resulted in a 3.5-fold increase in Cmax and a 1.8-fold increase in AUC.[11] For optimal absorption, it is recommended that **Zuranolone** be taken with a meal containing 400 to 1,000 calories with 25% to 50% fat content.[10]

#### **Distribution**

**Zuranolone** is extensively distributed into tissues, with a volume of distribution greater than 500 L following oral administration.[11] It has a high plasma protein binding of over 99.5%.[11] The mean blood-to-plasma concentration ratio ranges from 0.54 to 0.58.[11] In preclinical studies with mice, the brain-to-plasma ratio was found to be in the range of 1.4-1.6.[5]

#### **Metabolism and Excretion**

**Zuranolone** undergoes extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][10][11][12] There are no circulating human metabolites that constitute more than 10% of the total drug-related materials, and none are considered to contribute to the therapeutic effects of the drug.[2][11]

The elimination of **Zuranolone** occurs through both renal and fecal pathways. Approximately 45% of the administered dose is excreted in the urine and 41% in the feces, primarily as metabolites.[12] The terminal half-life of **Zuranolone** in adults is approximately 19.7 to 24.6 hours.[11][12] Steady-state plasma concentrations are typically achieved within 3 to 5 days of once-daily dosing, with an accumulation of approximately 1.5-fold in systemic exposure.[2][9] [11]

### **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of **Zuranolone** from preclinical and clinical studies.



Table 1: Preclinical Pharmacokinetic Parameters of Zuranolone in Mice

| Parameter                                            | Oral (PO) Administration<br>(10 mg/kg) | Intraperitoneal (IP)<br>Administration (10 mg/kg) |
|------------------------------------------------------|----------------------------------------|---------------------------------------------------|
| Cmax (ng/mL)                                         | 1335                                   | 3197                                              |
| Tmax (min)                                           | 30                                     | 30                                                |
| Oral Bioavailability (%)                             | 62                                     | 89                                                |
| Brain-to-Plasma Ratio                                | 1.4 - 1.6                              | 1.4 - 1.6                                         |
| Data sourced from a study in adult male CD1 mice.[5] |                                        |                                                   |

Table 2: Human Pharmacokinetic Parameters of **Zuranolone** 

| Parameter                                                                       | Value       |  |
|---------------------------------------------------------------------------------|-------------|--|
| Tmax (hours)                                                                    | 5 - 6       |  |
| Half-life (hours)                                                               | 19.7 - 24.6 |  |
| Volume of Distribution (L)                                                      | > 500       |  |
| Plasma Protein Binding (%)                                                      | > 99.5%     |  |
| Accumulation Ratio                                                              | ~1.5        |  |
| Time to Steady State (days)                                                     | 3 - 5       |  |
| Data compiled from various clinical studies in adult populations.[2][9][11][12] |             |  |

Table 3: Effect of Food on **Zuranolone** Pharmacokinetics (30 mg dose)



| Meal Type                            | Cmax Increase (fold) | AUC Increase (fold) |
|--------------------------------------|----------------------|---------------------|
| Low-Fat Meal                         | ~3.5                 | ~1.8                |
| High-Fat Meal                        | ~4.3                 | ~2.0                |
| Comparison to fasted conditions.[11] |                      |                     |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## **Preclinical Pharmacokinetic Study in Mice**

- Subjects: Adult male CD-1 mice.[3]
- Drug Formulation and Administration: Zuranolone was solubilized in 30% sulfobutyl ether β-cyclodextrin (SBECD) for oral (PO) administration and 15% (2-Hydroxypropyl)-β-Cyclodextrin (HP-β-CD) for intraperitoneal (IP) administration. A single dose of 10 mg/kg was administered.[3]
- Sample Collection: Blood and brain tissue samples were collected at various time points post-dosing.
- Analysis: Plasma and brain concentrations of **Zuranolone** were determined to calculate pharmacokinetic parameters. The brain-to-plasma ratio was obtained at 1-hour post-dosing.
   [5]

### Phase 1 Clinical Trial in Healthy Adults

- Study Design: A Phase 1, two-part, two-period, randomized, double-blind, placebo-controlled crossover trial was conducted to assess the pharmacokinetics of **Zuranolone** alone and in combination with alprazolam or ethanol.[1]
- Participants: Healthy adult volunteers.[1]
- Dosing: Participants received Zuranolone or placebo.



- Blood Sample Collection for **Zuranolone** PK: On days 5 and 9 of each study part, blood samples were collected prior to dosing and at 1, 2, 3, 4, 5, 6, 8, 12, 16, and 24 hours post-dose.[1]
- Analysis: Plasma concentrations of **Zuranolone** were measured to determine pharmacokinetic parameters such as Cmax and AUC. Pharmacokinetic interactions were evaluated using mixed-effects models on log-transformed Cmax and AUC.[1]

#### **Food Effect Study**

- Study Design: A randomized, open-label, crossover study was conducted in healthy Japanese adults.
- Participants: 12 Japanese adults.[8]
- Dosing: A single 30 mg dose of **Zuranolone** was administered under fed and fasted conditions.[8]
- Sample Collection: Blood samples were collected at predefined time points to measure plasma **Zuranolone** concentrations.[7]
- Analysis: Pharmacokinetic parameters were calculated and compared between the fed and fasted states to assess the effect of food on bioavailability.[7][8]

# Mandatory Visualizations Mechanism of Action and Signaling

**Zuranolone**'s therapeutic effects are believed to be mediated through its positive allosteric modulation of GABA-A receptors. Unlike benzodiazepines, which primarily act on synaptic GABA-A receptors, **Zuranolone** modulates both synaptic and extrasynaptic receptors.[2][10] This dual action enhances both phasic and tonic inhibition in the central nervous system, contributing to the rapid reduction of depressive symptoms.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cognitive effects, pharmacokinetics, and safety of zuranolone administered alone or with alprazolam or ethanol in healthy adults in a phase 1 trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zuranolone | C25H35N3O2 | CID 86294073 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hcplive.com [hcplive.com]
- 7. Pharmacokinetics, safety, and tolerability of single and multiple doses of zuranolone in Japanese and White healthy subjects: A phase 1 clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Zuranolone for the Treatment of Postpartum Depression PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Zuranolone (Zurzuvae) | Davis's Drug Guide [nursing.unboundmedicine.com]
- To cite this document: BenchChem. [Zuranolone: A Comprehensive Technical Guide on Pharmacokinetics and Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1405386#pharmacokinetics-and-oral-bioavailability-of-zuranolone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com